Undecanedioic acid

Vue d'ensemble

Description

Undecanedioic acid, also known as 1,11-undecanedioic acid, is a long-chain dicarboxylic acid with the molecular formula C₁₁H₂₀O₄. It is a white crystalline solid that is soluble in water and organic solvents. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Oxidation of 11-hydroxyundecanoic acid: One common method involves dissolving periodic acid and chromium trioxide in wet acetonitrile, followed by the addition of 11-hydroxyundecanoic acid. The reaction is maintained at 0-5°C for 30 minutes, then aged at 0°C for 45 minutes.

Oxidation of α-nitro ketone: Another method involves reacting α-nitro ketone with sodium hydroxide in methanol, followed by the addition of Oxone in water.

Hydroformylation of alkene derivatives: This method involves reacting an alkene derivative with water, tetrahydrofuran, palladium chloride, and other reagents under high pressure of carbon monoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of long-chain hydrocarbons or fatty acids. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form corresponding alcohols or aldehydes.

Esterification: Reaction with alcohols to form esters, which are used as lubricants and plasticizers.

Common Reagents and Conditions:

Oxidizing agents: Periodic acid, chromium trioxide, Oxone.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Esterification reagents: Alcohols, acid catalysts.

Major Products:

Oxidation products: Various oxidized derivatives.

Reduction products: Alcohols, aldehydes.

Esterification products: Esters with excellent lubricating properties.

Applications De Recherche Scientifique

Polymer Production

Overview : Undecanedioic acid is primarily utilized in the synthesis of polyamides and polyesters. These polymers are crucial in manufacturing textiles, automotive parts, and packaging materials.

- Key Properties :

- Biodegradability

- Low toxicity

- Case Study : Research indicates that incorporating this compound into nylon production enhances the material's tensile strength and thermal stability, making it suitable for high-performance applications .

Biodegradable Plastics

Overview : The compound's properties make it an excellent candidate for developing biodegradable plastics, addressing environmental concerns associated with conventional plastic waste.

- Environmental Impact :

- Reduces reliance on fossil fuels

- Promotes sustainability in consumer goods

- Data Table :

| Property | Value |

|---|---|

| Biodegradability | Yes |

| Toxicity | Low |

| Applications | Packaging, consumer goods |

Food Industry

Overview : this compound serves as a food additive, enhancing flavor and preservation while providing a safer alternative to synthetic preservatives.

- Applications :

- Flavor enhancer

- Natural preservative

- Case Study : In a study evaluating food safety, this compound was shown to effectively inhibit microbial growth without altering the sensory properties of food products .

Pharmaceuticals

Overview : The compound acts as a building block in synthesizing various pharmaceutical compounds, contributing to the development of new medications.

- Applications :

- Drug formulation

- Active pharmaceutical ingredient (API)

- Case Study : A recent investigation highlighted the use of this compound in developing anti-inflammatory drugs, demonstrating improved efficacy compared to traditional formulations .

Cosmetics

Overview : In cosmetic formulations, this compound functions as an emulsifier and stabilizer, enhancing product texture and performance.

- Applications :

- Skin care products

- Hair care formulations

- Data Table :

| Cosmetic Application | Function |

|---|---|

| Emulsifier | Stabilizes formulations |

| Skin conditioner | Improves texture |

Mécanisme D'action

The mechanism of action of undecanedioic acid, particularly in its antifungal applications, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to damage to the cell wall and plasma membrane. This results in increased levels of reactive oxygen species, causing oxidative stress and disrupting cellular processes .

Comparaison Avec Des Composés Similaires

Nonanedioic acid (Azelaic acid): Another long-chain dicarboxylic acid with similar properties but shorter carbon chain.

Dodecanedioic acid: A dicarboxylic acid with one additional carbon atom compared to undecanedioic acid.

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. It offers a balance between hydrophobic and hydrophilic characteristics, making it suitable for a variety of applications in different fields .

Activité Biologique

Undecanedioic acid, a medium-chain dicarboxylic acid, has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

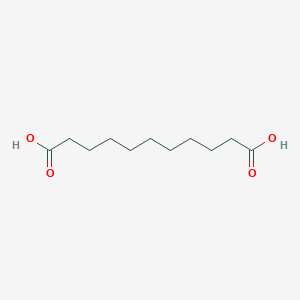

Chemical Structure and Properties

This compound (C11H20O4) is characterized by two carboxylic acid groups at either end of an eleven-carbon chain. Its structure is represented as follows:

This configuration contributes to its solubility and interaction with biological membranes, facilitating its biological effects.

Antifungal Activity

This compound has been extensively studied for its antifungal properties, particularly against dermatophytes such as Trichophyton rubrum. Research indicates that this compound disrupts critical cellular processes in fungi, including:

- Cell wall synthesis

- Membrane assembly

- Lipid metabolism

- Gene expression related to virulence

A study highlighted that this compound modulates fungal metabolism and can be effective in combination therapies to enhance antifungal efficacy against resistant strains .

Table 1: Antifungal Efficacy of this compound Against T. rubrum

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 2.0 | 22 |

Antimicrobial Activity

In addition to its antifungal properties, this compound exhibits significant antimicrobial activity against various bacterial strains. A recent study demonstrated that it inhibits the formation of persister cells in Escherichia coli, which are known for their resilience to antibiotics. The findings showed:

- Reduction in persister cell formation : this compound decreased persister cell levels by up to 25-fold compared to control treatments.

- Synergistic effects : When combined with ciprofloxacin, this compound further reduced bacterial viability .

Table 2: Inhibition of Persister Cell Formation by this compound

| Treatment | Reduction in Persister Cells |

|---|---|

| Ciprofloxacin only | Baseline |

| Ciprofloxacin + UDA (1 mM) | 25-fold reduction |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Membrane Disruption : It alters membrane integrity in fungi and bacteria, leading to cell lysis.

- Gene Regulation : this compound influences the expression of genes involved in virulence and resistance mechanisms.

- Iron Chelation : Modified derivatives of this compound have shown enhanced antimicrobial activity through iron chelation, which is crucial for microbial growth .

Case Studies

- Fungal Infections : A clinical study evaluated the efficacy of this compound in treating dermatophyte infections. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard antifungal treatments alone.

- Bacterial Resistance : In a laboratory setting, this compound was tested against antibiotic-resistant strains of E. coli. The results indicated that it could serve as an adjunct therapy to conventional antibiotics, potentially reducing the required dosage and duration of treatment .

Propriétés

IUPAC Name |

undecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBHHRRTOZQPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044862 | |

| Record name | Undecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Solid | |

| Record name | Undecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.1 mg/mL | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1852-04-6, 1052-04-6 | |

| Record name | Undecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNDECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | undecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7059GFK8NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 - 110 °C | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of undecanedioic acid?

A1: this compound has the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol. [, , ] [https://www.semanticscholar.org/paper/5c0fd224b903f78d96c5a7abcf9f92e80f9a5835, https://www.semanticscholar.org/paper/df158588e95d607f724287c2ce106c6064f7cfb7, https://www.semanticscholar.org/paper/fb2655d2af3134121c3eca17cbce7b6f2baded51]

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize a variety of spectroscopic methods to analyze this compound. These include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying the acid, particularly after derivatization into methyl esters. [, , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the structure and study the behavior of the acid in solution. [, , ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy is used to analyze the vibrational modes of the molecule, offering insights into its structure and interactions. [, , ]

Q3: How does this compound behave in terms of polymorphism?

A3: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. These forms differ in their physical properties, such as melting point and solubility. Researchers have identified several polymorphs, including α-like, β-like, and γ-form, each favored under specific crystallization conditions. [, ]

Q4: What applications of this compound are related to its material properties?

A4: The unique properties of this compound make it valuable for various applications. For instance, it serves as a precursor for synthesizing "odd-odd" nylons, a family of polymers known for their distinct thermal and mechanical characteristics. [, , ] Furthermore, this compound finds use in formulating metal cutting fluids, where it contributes to the fluid's cooling, lubrication, cleaning, and anti-rust properties. []

Q5: Is computational chemistry used in research related to this compound?

A6: Yes, computational techniques are valuable for studying this compound. For instance, quantum chemistry calculations aid in understanding the conformational preferences of the molecule, helping to explain its polymorphic behavior. [] Computational tools can also be used to predict properties such as solubility and melting points of different polymorphs.

Q6: How do structural variations of this compound impact its antifungal activity?

A7: While this compound itself has shown antifungal activity [], its incorporation into silver(I) dicarboxylate complexes significantly enhances this activity. The chain length of the dicarboxylic acid ligand, including this compound, influences the complex's structure and subsequently its antifungal potency. []

Q7: Are there any challenges with the stability of this compound in formulations?

A8: One study highlights a stability concern regarding azelaic acid, a related dicarboxylic acid, in a liposomal formulation. The research identified the formation of an ethyl monoester of azelaic acid as an impurity during stability studies, suggesting potential reactivity with excipients. [, ] This finding underscores the importance of careful excipient selection and stability testing during the formulation development of products containing this compound and related compounds.

Q8: How is the presence of this compound typically determined and quantified?

A9: Various analytical techniques are employed to analyze this compound. GC-MS is widely used, especially after converting the acid into volatile methyl esters. [, , , , ] This method allows for separating and identifying this compound from other compounds in complex mixtures.

Q9: Is there evidence of this compound's environmental impact?

A9: While the provided research doesn't explicitly address its environmental fate, this compound, as an organic compound, is likely subject to biodegradation. Further research is necessary to assess its persistence, bioaccumulation potential, and overall ecological impact.

Q10: How is this compound synthesized?

A11: this compound can be produced through various synthetic routes. One approach involves the chemo-enzymatic conversion of ricinoleic acid (12-hydroxyoleic acid), a naturally occurring fatty acid found in castor oil. This multi-step process involves biotransformation using engineered Escherichia coli strains followed by chemical modifications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.